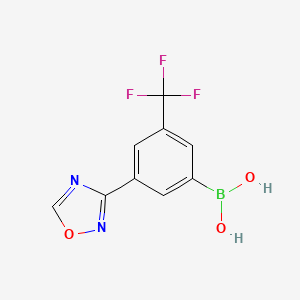

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid

Descripción general

Descripción

The compound appears to contain a trifluoromethyl group, an oxadiazole ring, and a phenylboronic acid group . Trifluoromethyl ketones are valuable synthetic targets and are used in the construction of fluorinated pharmacons .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the trifluoromethyl group, the oxadiazole ring, and the phenylboronic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants . Trifluoromethyl ketones, for example, can undergo various reactions due to their unique properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group, the oxadiazole ring, and the phenylboronic acid group .Aplicaciones Científicas De Investigación

Antifungal Applications

This compound has been studied for its potential as a succinate dehydrogenase inhibitor . It’s particularly effective against various fungal pathogens like Rhizoctonia solani, Botryosphaeria dothidea, and Botrytis cinerea. The inhibition of succinate dehydrogenase disrupts the respiratory electron transport chain and tricarboxylic acid cycle, essential pathways for fungal metabolism.

Cancer Research

Derivatives of this compound have shown promise as cisplatin sensitizers . They enhance the efficacy of cisplatin, a chemotherapy drug, by inducing tumor cell apoptosis. This is particularly significant in the treatment of cancers like HCT116, where resistance to cisplatin can be a major hurdle.

Agricultural Chemistry

In agriculture, the antifungal properties of this compound can be harnessed to develop new fungicides . With its ability to combat a range of plant pathogens, it could play a crucial role in protecting crops from fungal diseases, thereby supporting food security.

Material Science

While specific studies on this compound in material science are not readily available, related trifluoromethyl compounds have been used to create advanced materials . Their unique properties can contribute to the development of novel polymers and coatings with enhanced durability and chemical resistance.

Environmental Science

The environmental impact of using such compounds, especially in agriculture, is an area of active research. Their potential to affect non-target organisms and ecosystems is a critical consideration in their application .

Biochemistry

In biochemistry, the compound’s interaction with enzymes like succinate dehydrogenase is of interest . Understanding these interactions can provide insights into enzyme function and the design of enzyme inhibitors.

Pharmacology

The pharmacological applications of this compound extend to its role as a building block in medicinal chemistry . Its derivatives can be used to synthesize a variety of biologically active molecules, potentially leading to the development of new drugs.

Mecanismo De Acción

Target of Action

Similar compounds with trifluoromethyl and oxadiazole moieties have been reported to target succinate dehydrogenase (sdh) . SDH is a pivotal enzyme linking the respiratory electron transport chain and tricarboxylic acid (TCA) cycle .

Mode of Action

Similar compounds have been shown to interact with sdh through hydrogen bonds . This interaction could potentially inhibit the activity of SDH, thereby affecting the TCA cycle and the respiratory electron transport chain .

Biochemical Pathways

The inhibition of SDH can disrupt the TCA cycle and the respiratory electron transport chain, which are crucial for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various cellular processes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF3N2O3/c11-9(12,13)6-1-5(8-14-4-18-15-8)2-7(3-6)10(16)17/h1-4,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOQZOJQACKAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C2=NOC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)

![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)

![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)

![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)

![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)

![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)

![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)